molecular formula C31H19N3 B12976768 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile CAS No. 1392506-99-8

9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile

Cat. No.: B12976768
CAS No.: 1392506-99-8
M. Wt: 433.5 g/mol
InChI Key: KXMHPELKLKNUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has gained attention due to its potential use in organic electronics and optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available carbazole and 3-bromobenzonitrile.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between carbazole and 3-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biphenyl structure.

    Purification: The crude product is purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbazole-3,6-dicarboxylic acid.

    Reduction: Formation of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole.

    Substitution: Formation of halogenated derivatives like 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-bromide.

Mechanism of Action

The mechanism of action of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is primarily based on its electronic properties. The compound can undergo photoexcitation, leading to the generation of excited states. These excited states can participate in various photophysical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved include:

    Charge Transport: Facilitates charge transport in organic electronic devices.

    Energy Transfer: Participates in energy transfer processes in OLEDs and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and optoelectronic devices.

Properties

CAS No.

1392506-99-8

Molecular Formula

C31H19N3

Molecular Weight

433.5 g/mol

IUPAC Name

9-(3-carbazol-9-ylphenyl)carbazole-3-carbonitrile

InChI

InChI=1S/C31H19N3/c32-20-21-16-17-31-27(18-21)26-12-3-6-15-30(26)34(31)23-9-7-8-22(19-23)33-28-13-4-1-10-24(28)25-11-2-5-14-29(25)33/h1-19H

InChI Key

KXMHPELKLKNUCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=C(C=C(C=C6)C#N)C7=CC=CC=C75

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.